molecular formula C19H17N3OS2 B11425002 3-(2-methylphenyl)-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2-methylphenyl)-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11425002
M. Wt: 367.5 g/mol
InChI Key: ZGNMIDNAMUBRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex heterocyclic compound that features a unique combination of aromatic and heteroaromatic rings

Preparation Methods

The synthesis of 3-(2-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves multiple steps, typically starting with the preparation of the thiophene and pyridine intermediates. Common synthetic routes include:

    Cyclization Reactions: Utilizing cyclization reactions to form the pyrido[2,1-b][1,3,5]thiadiazine core.

    Condensation Reactions: Employing condensation reactions between the thiophene and pyridine derivatives.

    Functional Group Transformations: Introducing functional groups such as carbonitrile through nucleophilic substitution reactions.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

3-(2-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, altering the compound’s properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

3-(2-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structure and biological activity.

    Materials Science: It is used in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE stands out due to its unique combination of aromatic and heteroaromatic rings, which confer distinct chemical and biological properties. Similar compounds include:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.

    Thieno[2,3-b]pyridines: Used in medicinal chemistry for their anticancer and antimicrobial properties.

    Indole Derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer effects.

Properties

Molecular Formula

C19H17N3OS2

Molecular Weight

367.5 g/mol

IUPAC Name

3-(2-methylphenyl)-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C19H17N3OS2/c1-13-5-2-3-6-16(13)21-11-22-18(23)9-14(17-7-4-8-24-17)15(10-20)19(22)25-12-21/h2-8,14H,9,11-12H2,1H3

InChI Key

ZGNMIDNAMUBRAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.